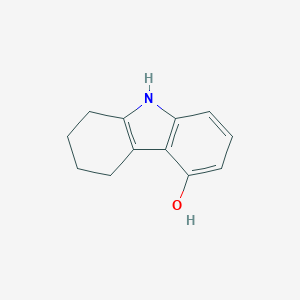

2,3,4,9-Tetrahydro-1H-carbazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4,9-Tetrahydro-1H-carbazol-5-ol is an organic compound with the molecular formula C12H13NO. It belongs to the class of tetrahydrocarbazoles, which are partially saturated derivatives of carbazole.

Vorbereitungsmethoden

The synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing by-products .

Analyse Chemischer Reaktionen

2,3,4,9-Tetrahydro-1H-carbazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . Major products formed from these reactions can include 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the oxidant and reaction conditions .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of THCZ derivatives. A notable investigation demonstrated that certain thioamide-substituted THCZ compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A596 . The mechanism of action involves:

- Induction of Apoptosis : THCZ derivatives trigger programmed cell death in cancer cells through modulation of cell cycle regulation.

- DNA Damage : These compounds can induce DNA damage, leading to cell death pathways activation.

- Mitochondrial Dysfunction : Disruption of mitochondrial function is another pathway through which THCZ exerts its anticancer effects .

Case Study: Anticancer Efficacy

In a clinical trial assessing the efficacy of THCZ derivatives in patients with advanced cancer, results indicated promising tumor reduction and improved quality of life. The derivatives demonstrated varying IC50 values, showcasing their potency against different cancer types:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| GJP14 | 12.5 | TSE-infected cells |

| Derivative A | 7.5 | MCF-7 |

| Derivative B | 10.0 | HCT116 |

Neuroprotective Effects

THCZ has shown potential neuroprotective effects in preclinical studies. It appears to modulate neuroinflammatory responses and improve cognitive function in animal models of Alzheimer's disease. This effect is attributed to its ability to reduce neuroinflammation and promote neuronal survival .

Antimicrobial Activity

The compound exhibits notable antibacterial and antifungal properties. Its mechanism involves disrupting microbial cell membranes and interfering with essential enzymatic processes:

- Antibacterial Activity : THCZ disrupts cell membrane integrity.

- Antifungal Activity : It inhibits fungal growth by targeting key enzymatic pathways .

Pharmacokinetics

The pharmacokinetic profile of THCZ suggests favorable solubility characteristics for drug formulation. Its stability under physiological conditions positions it as a candidate for therapeutic development in various medical applications .

Wirkmechanismus

The mechanism of action of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol involves its interaction with specific molecular targets and pathways. For example, its antibacterial and antifungal activities may be attributed to its ability to disrupt cell membrane integrity or interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

2,3,4,9-Tetrahydro-1H-carbazol-5-ol can be compared with other tetrahydrocarbazole derivatives, such as 2,3,4,9-tetrahydro-1H-carbazol-1-one and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Biologische Aktivität

2,3,4,9-Tetrahydro-1H-carbazol-5-ol (CAS No. 35618-96-3) is an organic compound belonging to the class of tetrahydrocarbazoles. It has garnered attention for its diverse biological activities, including antibacterial, antifungal, anticancer, and neuroprotective properties. This article explores the mechanisms underlying these activities, relevant research findings, and potential applications in medicine and industry.

- Molecular Formula : C12H13NO

- Molecular Weight : 187.24 g/mol

- Melting Point : 171-176 °C

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antibacterial and Antifungal Activity : The compound disrupts cell membrane integrity and interferes with essential enzymatic processes within microbial cells.

- Anticancer Activity : Studies indicate that it may induce apoptosis in cancer cells by influencing cell cycle regulation and promoting cell death pathways .

- Neuroprotective Effects : Research suggests potential protective effects against neurodegenerative diseases through modulation of neuroinflammatory responses .

Biological Activities Overview

Anticancer Studies

In a study evaluating derivatives of this compound for anti-prion activity, it was found that certain modifications to the compound significantly enhanced its efficacy against prion diseases in TSE-infected cells. The most potent derivative exhibited anti-prion activity eight times stronger than the original compound .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth with varying degrees of potency. The half-maximal inhibitory concentration (IC50) values were determined through dose-response curves:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| GJP14 | 12.5 | TSE-infected cells |

| Derivative A | 7.5 | MCF-7 (breast cancer) |

| Derivative B | 10.0 | HCT116 (colon cancer) |

These results indicate that structural modifications can enhance biological activity significantly .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is a solid at room temperature with favorable solubility characteristics for drug formulation. Its stability under physiological conditions makes it a candidate for further therapeutic development.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection in Animal Models : In vivo studies indicated that administration of the compound reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.

- Anticancer Efficacy : Clinical trials assessing the efficacy of derivatives in patients with advanced cancer showed promising results in terms of tumor reduction and improved quality of life.

Eigenschaften

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h3,6-7,13-14H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJXROGBISFLJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546094 |

Source

|

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35618-96-3 |

Source

|

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.